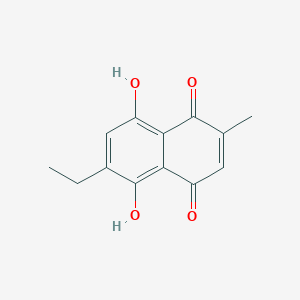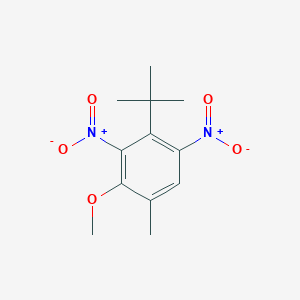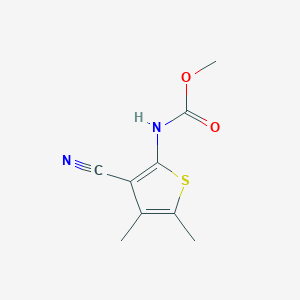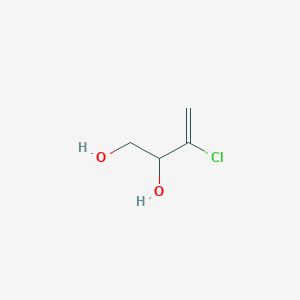![molecular formula C8H6Cl2Se B14329167 [(1,2-Dichloroethenyl)selanyl]benzene CAS No. 104944-99-2](/img/structure/B14329167.png)
[(1,2-Dichloroethenyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,2-Dichloroethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of a benzene ring substituted with a (1,2-dichloroethenyl)selanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)selanyl]benzene typically involves the reaction of benzene with (1,2-dichloroethenyl)selenium compounds under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with (1,2-dichloroethenyl)selenium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1,2-Dichloroethenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the (1,2-dichloroethenyl) group to a simpler ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[(1,2-Dichloroethenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which [(1,2-Dichloroethenyl)selanyl]benzene exerts its effects involves interactions with various molecular targets. The selenium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylselenyl chloride: Similar in structure but lacks the (1,2-dichloroethenyl) group.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Selenobenzene: A simpler compound with a direct selenium-benzene bond.
Uniqueness
[(1,2-Dichloroethenyl)selanyl]benzene is unique due to the presence of the (1,2-dichloroethenyl) group, which imparts distinct chemical reactivity and potential applications not observed in simpler organoselenium compounds. This makes it a valuable compound for specialized research and industrial applications.
Propriétés
Numéro CAS |
104944-99-2 |
|---|---|
Formule moléculaire |
C8H6Cl2Se |
Poids moléculaire |
252.01 g/mol |
Nom IUPAC |
1,2-dichloroethenylselanylbenzene |
InChI |
InChI=1S/C8H6Cl2Se/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
TXDJUXIHLQIUHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




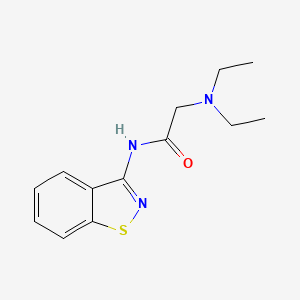
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
